molecular formula C12H11F6NO B5703450 N-[3,5-bis(trifluoromethyl)phenyl]butanamide

N-[3,5-bis(trifluoromethyl)phenyl]butanamide

Cat. No.: B5703450
M. Wt: 299.21 g/mol
InChI Key: PJMVFIYSVNRGSW-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]butanamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a butanamide moiety. This compound is notable for its unique chemical properties, including high electronegativity and steric hindrance due to the trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]butanamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

3,5-bis(trifluoromethyl)aniline+butanoyl chlorideThis compound\text{3,5-bis(trifluoromethyl)aniline} + \text{butanoyl chloride} \rightarrow \text{this compound} 3,5-bis(trifluoromethyl)aniline+butanoyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO/c1-2-3-10(20)19-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMVFIYSVNRGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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